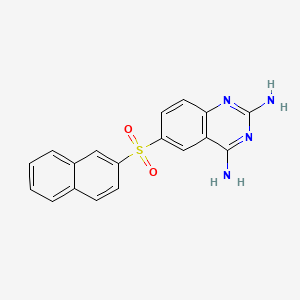

6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WR-158122 involves the reaction of 2-naphthylamine with chlorosulfonic acid to form 2-naphthylsulfonyl chloride. This intermediate is then reacted with 2,4-diaminoquinazoline under controlled conditions to yield WR-158122 .

Industrial Production Methods

Industrial production of WR-158122 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

WR-158122 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings in WR-158122 can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of WR-158122 .

Scientific Research Applications

WR-158122 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sulfonylquinazoline chemistry.

Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.

Medicine: WR-158122 is a potent antimalarial agent, showing effectiveness against Plasmodium falciparum and other malaria parasites

Industry: It is used in the development of sustained-release drug formulations and as a reference compound in pharmaceutical research

Mechanism of Action

WR-158122 exerts its effects by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleotides and amino acids, which are vital for the survival and replication of malaria parasites. By inhibiting this enzyme, WR-158122 disrupts the parasite’s metabolic processes, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Pyrimethamine: Another dihydrofolate reductase inhibitor used as an antimalarial agent.

Trimethoprim: A dihydrofolate reductase inhibitor used primarily as an antibacterial agent.

Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy and autoimmune diseases

Uniqueness of WR-158122

WR-158122 is unique due to its specific structure, which allows it to effectively inhibit dihydrofolate reductase in malaria parasites. Its sulfonylquinazoline backbone provides a distinct mode of interaction with the enzyme, making it a potent antimalarial agent .

Biological Activity

6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinazoline core structure with a naphthalene sulfonyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, and it has a molecular weight of approximately 273.33 g/mol. The presence of the sulfonyl group is significant as it can influence the compound's solubility and reactivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

- Targeting Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This inhibition can lead to reduced tumor growth and metastasis.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

- Gram-positive Bacteria : The compound shows significant activity against Staphylococcus aureus.

- Gram-negative Bacteria : It also exhibits efficacy against Escherichia coli and Pseudomonas aeruginosa.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, thus providing potential therapeutic benefits in conditions like rheumatoid arthritis.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding suggests its potential use as an alternative treatment for antibiotic-resistant infections.

Research Findings Summary Table

Properties

CAS No. |

51123-83-2 |

|---|---|

Molecular Formula |

C18H14N4O2S |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |

InChI |

InChI=1S/C18H14N4O2S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22) |

InChI Key |

GBVQWZXJDIIUCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

Key on ui other cas no. |

51123-83-2 |

Synonyms |

WR 158,122 WR 158122 WR-158,122 WR-158122 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.